molecular formula C19H21NO4 B7776466 2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid

2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid

Cat. No.: B7776466
M. Wt: 327.4 g/mol
InChI Key: IGQRMCQSKDTFDV-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid is an organic compound that features a biphenyl group and a Boc-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of Boc-Protected Amino Group: The Boc-protected amino group can be introduced via a nucleophilic substitution reaction using Boc-protected amine and an appropriate electrophile.

    Formation of Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Alcohols and reduced acetic acid derivatives.

    Substitution: Various substituted biphenyl and amino acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacophore.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenylyl)acetic Acid: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.

    2-(4-Biphenylyl)-2-aminoacetic Acid: Similar structure but without the Boc protection, which may affect its stability and reactivity.

Uniqueness

2-(4-Biphenylyl)-2-(Boc-amino)acetic Acid is unique due to the presence of both the biphenyl group and the Boc-protected amino acid moiety. This combination provides a balance of stability and reactivity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRMCQSKDTFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596139
Record name ([1,1'-Biphenyl]-4-yl)[(tert-butoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946598-40-9
Record name ([1,1'-Biphenyl]-4-yl)[(tert-butoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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